![molecular formula C12H16N2 B14889264 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B14889264.png)
1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a compound of interest for researchers and industry professionals alike.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions that optimize yield and efficiency. These methods may involve the use of various catalysts and solvents to facilitate the cyclization process. For example, the use of erbium triflate as a catalyst has been reported to produce highly substituted imidazole derivatives in excellent yields .
Chemical Reactions Analysis
Types of Reactions: 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole ring.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can produce a wide range of substituted imidazole derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas. Reaction conditions often involve the use of catalysts like nickel or erbium triflate to enhance reaction efficiency .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized imidazole derivatives, while substitution reactions can produce a range of substituted imidazoles .
Scientific Research Applications
1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound’s imidazole ring can bind to various enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, π-π stacking, or coordination with metal ions. The specific pathways and targets depend on the compound’s application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
1-Butylimidazole: A similar compound with a butyl group instead of a sec-butyl group.
2-Methylimidazole: Another related compound with a simpler structure, used in the synthesis of pharmaceuticals and agrochemicals.
1,2,4-Trisubstituted Imidazoles: These compounds have additional substituents on the imidazole ring, offering different properties and applications.
Uniqueness: 1-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-butan-2-yl-2-methylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-4-9(2)14-10(3)13-11-7-5-6-8-12(11)14/h5-9H,4H2,1-3H3 |
InChI Key |
GGPXWEGJLMZHEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=NC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


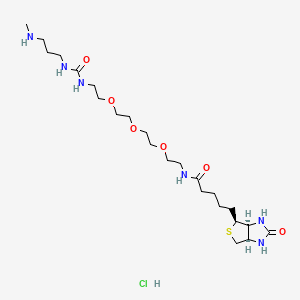



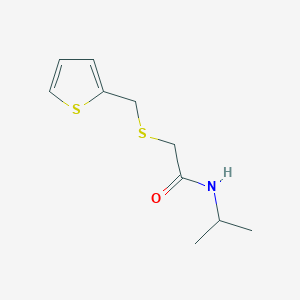
![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
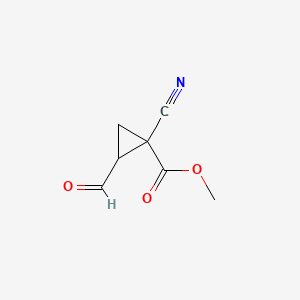
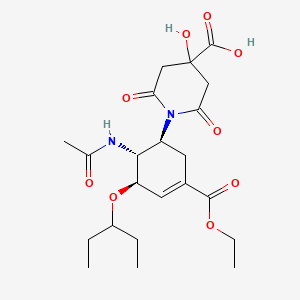
![N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)
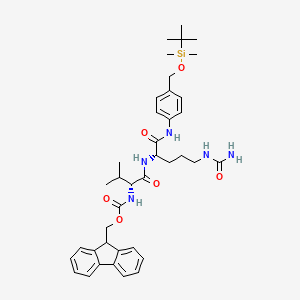


![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)
![3-(Methoxymethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14889243.png)
